1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound, followed by the introduction of an amino group and a propanol moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar compounds to 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol include:
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(4-Bromo-2-methoxyphenyl)propan-2-ol:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol: Contains additional fluorine atoms, which can further influence its chemical behavior and interactions.
Properties
CAS No. |
71095-17-5 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-10(13,6-12)8-5-7(14-2)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
NTHZLTNVGKEHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
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